molecular formula C6H5ClN2O3 B15306295 3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one

3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B15306295
M. Wt: 188.57 g/mol
InChI Key: HHFJICKFXUQXND-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C6H5ClN2O3. It is known for its diverse biological properties, including antibacterial, antioxidant, anticancer, and antifungal activities

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is synthesized through a reaction between methyl acetoacetate and 3-chloro-4-methyl-5-nitropyridine-2-one. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-efficiency reactors, precise temperature control, and continuous monitoring to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.

    Medicine: Its antibacterial, antioxidant, and anticancer properties are explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methyl-1-nitrobenzene
  • 2-Chloro-1-methyl-4-nitrobenzene
  • 5-Chloro-4-methyl-1-nitrobenzene

Uniqueness

Compared to similar compounds, 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one stands out due to its unique combination of biological activities and chemical reactivity. Its specific structure allows for a wide range of applications and makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

3-chloro-4-methyl-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H5ClN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10)

InChI Key

HHFJICKFXUQXND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

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